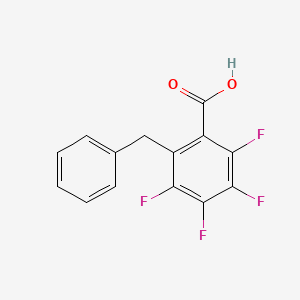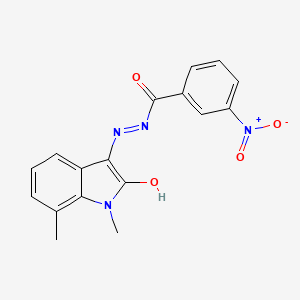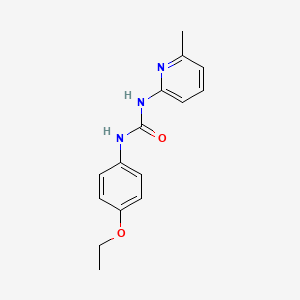
5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide, also known as TAS-116, is a small molecule inhibitor that selectively targets heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in maintaining the stability and function of many oncogenic proteins. Inhibition of HSP90 has emerged as a promising therapeutic approach for the treatment of cancer.
作用机制
5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide binds to the ATP-binding pocket of HSP90, which is required for its chaperone activity. By inhibiting HSP90, 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide destabilizes and promotes the degradation of many oncogenic proteins, such as HER2, EGFR, and AKT. This leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are critical processes for tumor growth and spread. In addition, 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide has been shown to modulate the immune system by increasing the activity of natural killer cells and T cells.
实验室实验的优点和局限性
One of the advantages of 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide is its selectivity for HSP90, which reduces the risk of off-target effects. 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide also has good pharmacokinetic properties, which allows for easy dosing and administration in animal models. However, one limitation of 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide is its low solubility in water, which can make it difficult to formulate for in vivo studies.
未来方向
There are several future directions for the development of 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide. One area of focus is the identification of biomarkers that can predict response to 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide therapy. Another area of focus is the development of combination therapies that can enhance the efficacy of 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide in different types of cancer.
合成方法
The synthesis of 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide involves a series of chemical reactions starting with 2-fluoro-5-nitrobenzoic acid. The nitro group is reduced to an amino group, and the resulting amine is then reacted with benzothiophene-5-carboxaldehyde to produce the key intermediate. This intermediate is then reacted with sulfonyl chloride to form the final product, 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide. The overall yield of the synthesis is around 10%.
科学研究应用
5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide has been extensively studied in preclinical models of cancer. In vitro studies have demonstrated that 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide selectively inhibits the growth of cancer cells that are dependent on HSP90 for their survival. In vivo studies have shown that 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide has potent antitumor activity in a variety of xenograft models of human cancer. 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
属性
IUPAC Name |
N-(1-benzothiophen-5-ylmethyl)-2-fluoro-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c17-14-3-2-12(24(18,21)22)8-13(14)16(20)19-9-10-1-4-15-11(7-10)5-6-23-15/h1-8H,9H2,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQZFKYALUNJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CNC(=O)C3=C(C=CC(=C3)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol](/img/structure/B5685201.png)
![4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5685221.png)
![5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide](/img/structure/B5685225.png)
![2-[5-[1-(2-fluorophenyl)cyclopropyl]-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685227.png)
![8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685242.png)


![ethyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5685256.png)

![1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5685265.png)
![(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide](/img/structure/B5685273.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B5685291.png)
